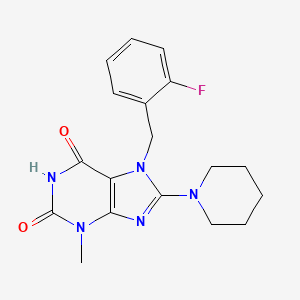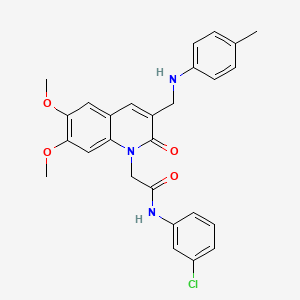
N-(4-(piridin-2-il)tiazol-2-il)-1-tosilpiperidin-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It is related to a series of compounds known as 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides . These compounds have been synthesized and screened for their cytotoxic activity against human breast cancer cell line (MCF-7) .
Mecanismo De Acción
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that the compound may combine the effects of thiazole and sulfonamide, groups known for their antibacterial activity . The compound may interact with its targets, leading to changes that result in its antibacterial activity.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes, such as cell wall synthesis or protein production, leading to bacterial death .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties, which determine how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is excreted.
Result of Action
Given its potential antibacterial activity, it may lead to bacterial cell death by interfering with essential bacterial processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTZTP in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a valuable tool for studying their function and regulation. However, one of the limitations of using PTZTP is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of PTZTP. One possible direction is the development of more potent and selective inhibitors based on the structure of PTZTP. Another direction is the investigation of the molecular mechanism of PTZTP action, which may lead to the discovery of new targets for drug development. Additionally, the potential use of PTZTP as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation, warrants further investigation.
Conclusion
In conclusion, PTZTP is a small molecule compound that has been extensively studied for its potential use as a research tool in various scientific fields. It exhibits potent inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying their function and regulation. It also has anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. However, its potential toxicity and off-target effects must be taken into consideration when interpreting experimental results. Further investigation into the molecular mechanism of PTZTP action and its potential therapeutic applications is warranted.
Métodos De Síntesis
PTZTP can be synthesized using a multistep process that involves the reaction of 2-aminopyridine with thioamide and tosyl chloride to form the intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El compuesto ha sido sintetizado e investigado por su actividad antibacteriana . Combina el tiazol y la sulfonamida, grupos con actividad antibacteriana conocida . Varios de los compuestos sintetizados presentan una potente actividad antibacteriana contra bacterias Gram-negativas y Gram-positivas .
Actividad Antifibrótica
Algunos de los compuestos objetivo relacionados con este andamio han mostrado mejor actividad antifibrótica que Pirfenidona (PFD), Bipy55′DC y 24PDC en células HSC-T6 .
Actividad Antileishmanial
Los compuestos que contienen pirazol, que incluyen este compuesto, son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales .
Actividad Antimalárica
El compuesto también ha mostrado potencial en el tratamiento de la malaria. Se sintetizaron con éxito algunos pirazoles acoplados a hidracina y se verificaron sus estructuras. Se evaluaron las actividades antileishmaniales in vitro y antimaláricas in vivo de los derivados de pirazol sintetizados .
Actividad antioxidante
Se ha encontrado que los derivados de tiazol, que incluyen este compuesto, actúan como antioxidantes .
Actividad Antiinflamatoria
También se ha encontrado que los derivados de tiazol tienen propiedades antiinflamatorias .
Actividad Antimicrobiana
Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas .
Actividad Antifúngica
Se ha encontrado que los derivados de tiazol tienen propiedades antifúngicas .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-5-7-17(8-6-15)30(27,28)25-12-9-16(10-13-25)20(26)24-21-23-19(14-29-21)18-4-2-3-11-22-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLFYFZZOMQDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)


![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)
![Methyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2388422.png)
![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2388423.png)

![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)


![2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2388431.png)